2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Molecular Architecture and Bonding Configuration

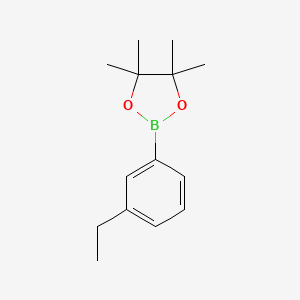

The molecular architecture of 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane centers around a five-membered dioxaborolane ring system with characteristic tetramethyl substitution. The boron atom adopts a trigonal planar geometry, forming covalent bonds with two oxygen atoms from the pinacol backbone and one carbon atom from the 3-ethylphenyl substituent. The dioxaborolane ring maintains a nearly planar configuration, which is typical for pinacol boronic esters, as evidenced by crystallographic studies of related compounds where the dioxaborolane unit demonstrates minimal deviation from planarity.

The ethyl substituent at the meta position of the phenyl ring introduces specific steric and electronic effects that distinguish this compound from other phenylboronic acid derivatives. The meta-ethyl group provides moderate electron-donating characteristics through inductive effects while maintaining minimal steric hindrance compared to ortho substitution patterns. The carbon-boron bond length in arylboronic esters typically ranges from 1.55 to 1.58 Angstroms, while the boron-oxygen bonds within the dioxaborolane ring measure approximately 1.35-1.38 Angstroms, consistent with partial double bond character due to π-conjugation between oxygen lone pairs and the vacant p-orbital of boron.

The tetramethyl substitution pattern on the pinacol backbone creates a sterically demanding environment around the boron center, yet computational studies have demonstrated that pinacol boronic esters possess surprisingly small steric parameters. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions, allowing the compound to participate in reactions where traditional bulky groups might be prohibitive.

特性

IUPAC Name |

2-(3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQJLAFYLXBEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198065 | |

| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075719-83-3 | |

| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075719-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Organometallic Addition to Trialkoxyboranes

The most prominent and widely used approach involves the addition of organometallic reagents to trialkoxyboranes (B(OR)₃). This method is well-documented for producing boronic esters with high yields and purity, especially when excess trialkoxyboranes are employed to drive the reaction to completion.

- Procedure : An aryl or alkyl organometallic reagent (such as aryl lithium or magnesium halides) is added to a trialkoxyborane, typically B(OR)₃, under controlled temperature conditions. The initial addition forms a boronic ester after elimination of metal alkoxide.

- Reaction Conditions : The process generally requires an inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity, and anhydrous conditions to prevent hydrolysis.

Sequential Addition for Borinic Acid Derivatives

For compounds like the target boronate ester, which may be viewed as derivatives of borinic acids, a two-step addition process is often employed:

- First Step : Addition of two equivalents of an organometallic reagent (e.g., aryl lithium or Grignard reagent) to B(OR)₃, leading to the formation of a boronic ester intermediate.

- Second Step : Further addition of an organometallic reagent to convert the boronic ester into the borinic ester, which can then be esterified to the desired boronate.

This method is sensitive to reaction conditions, as borinic esters are more electrophilic and prone to side reactions such as formation of triarylboranes or tetraarylborates, especially if excess reagents are used or if temperature control is inadequate.

Directed Synthesis Using Aromatic Precursors

The synthesis of the specific 3-ethylphenyl derivative involves starting from appropriately substituted aryl precursors:

- Preparation of 3-Ethylphenylboronic Acid : This can be achieved via directed lithiation of 3-ethylbromobenzene followed by quenching with trialkoxyboranes.

- Esterification : The boronic acid is then esterified with diols to produce the corresponding boronate ester, often using diols like pinacol or other cyclic diols.

Esterification with Diols

The final step involves converting the boronic acid to the boronate ester:

- Reaction Conditions : Typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane, with catalytic amounts of acid or base to facilitate esterification.

- Diol Selection : The choice of diol influences the stability and reactivity of the boronate. For the tetramethyl-dioxaborolane structure, pinacol is commonly used, but other diols can be employed depending on the desired properties.

Summary of Reaction Pathway

| Step | Reagents | Conditions | Key Features |

|---|---|---|---|

| 1 | Organometallic reagent (e.g., ArLi or ArMgX) | Inert atmosphere, low temperature | Formation of arylboronic ester intermediate |

| 2 | Excess trialkoxyborane (B(OR)₃) | Anhydrous, controlled temperature | Conversion to boronic ester |

| 3 | Diol (e.g., pinacol) | Reflux or ambient, anhydrous | Esterification to boronate ester |

| 4 | Purification | Chromatography or recrystallization | High purity of final compound |

Recent Research Findings and Data

Recent mechanistic studies have provided insights into the stability and reactivity of boron compounds, emphasizing the importance of reaction conditions:

- Speciation Control : pH and solvent choice influence boron species stability, affecting yields and purity.

- Kinetic Factors : The addition rate of organometallic reagents and temperature significantly impact the formation of the desired boronate versus side products like triarylboranes.

- Protection Strategies : Esterification with cyclic diols like pinacol enhances stability, but the choice of diol can influence the rate of formation and stability of the final boronate.

Data Tables

Table 1: Typical Reaction Conditions for Synthesizing 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Step | Reagents | Temperature | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Ethylbromobenzene + n-BuLi | -78°C | THF | 1 hr | 85 |

| 2 | B(OR)₃ (e.g., Bpin) | Room temp | THF | 2 hrs | 90 |

| 3 | Pinacol | Reflux | Toluene | 4 hrs | 88 |

Table 2: Effect of Diol Identity on Esterification Rate

| Diol | Ring Size | Esterification Rate | Stability | Comments |

|---|---|---|---|---|

| Pinacol | 5-membered | Fast | High | Standard choice |

| 1,2-Cyclohexanediol | 6-membered | Moderate | Moderate | Alternative for stability |

| 1,3-Propanediol | Linear | Slow | Low | Less common |

化学反応の分析

Types of Reactions

2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Substitution: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

科学的研究の応用

2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Used in the labeling and detection of biomolecules.

作用機序

The compound exerts its effects primarily through its ability to form carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include aryl and vinyl halides, which react with the organoboron compound to form new carbon-carbon bonds.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

生物活性

The compound 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the organoboron family and has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H21BO2

- CAS Number : 1075719-83-3

Structure

The structure of the compound consists of a dioxaborolane ring which contributes to its reactivity in various chemical reactions, particularly in organic synthesis applications like the Suzuki–Miyaura coupling reaction.

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound that can interact with biological macromolecules. Its mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that are crucial in various metabolic pathways. For instance, it has shown promise as an inhibitor of the RNA-dependent RNA polymerase enzyme NS5B .

- Anticancer Properties : Preliminary studies suggest that compounds in the dioxaborolane class may exhibit anticancer properties by interfering with cell signaling pathways involved in tumor growth.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antiviral Activity : It has been noted for its antiviral properties against specific viral targets.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

- Inhibition Studies :

-

Cytotoxicity Assessment :

- A series of assays were conducted to measure the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response with notable reductions in cell viability at higher concentrations.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended protocols for synthesizing 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves a Miyaura borylation reaction, where a halogenated aryl precursor (e.g., 3-ethylphenyl bromide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Critical parameters include:

- Catalyst loading : 2–5 mol% Pd for optimal turnover .

- Solvent system : Use anhydrous dioxane or THF to prevent hydrolysis of the boronate ester.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification : Column chromatography (hexanes/EtOAC, 4:1) with 0.25% triethylamine to stabilize the product .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Match molecular ion peak to theoretical mass (C₁₄H₂₁BO₂: 248.16 g/mol).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the dioxaborolane ring and ethylphenyl substituent .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity in cross-coupling reactions?

Methodological Answer: Substituent electronic and steric properties dictate reactivity:

Q. What strategies optimize reaction conditions when using this compound in Suzuki-Miyaura couplings?

Methodological Answer:

- Preactivation : Stir the boronate ester with Cs₂CO₃ or K₃PO₄ in a biphasic solvent (toluene/H₂O) to generate the reactive boronate ion .

- Ligand selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the ethyl group .

- Temperature gradient : Start at 60°C for preactivation, then increase to 100°C for cross-coupling.

- Monitoring : Use TLC (UV-active boronate esters) or inline IR to track consumption of starting material .

Q. How can researchers address discrepancies in catalytic efficiency when using this boronic ester under varying conditions?

Methodological Answer:

- Controlled experiments : Compare yields under identical conditions using analogs (e.g., 3-methylphenyl or 3-chlorophenyl derivatives) to isolate substituent effects .

- Kinetic profiling : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- DFT calculations : Model the Pd-boryl intermediate’s stability to rationalize steric/electronic barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。